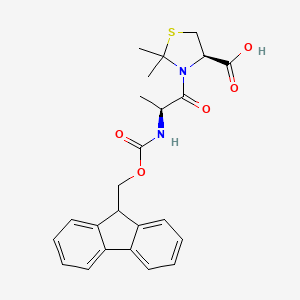

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a thiazolidine ring system. The thiazolidine core (a five-membered ring containing sulfur and nitrogen) is substituted with two methyl groups at the 2-position, conferring steric and conformational stability. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. The carboxylic acid moiety allows for sequential peptide coupling. This compound is primarily used in peptide research to prevent aggregation during synthesis by acting as a pseudoproline surrogate, enhancing solubility and folding efficiency .

Properties

IUPAC Name |

(4R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQSXNJYTWZIQD-XOBRGWDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The process involves two main steps:

Homologation: The Fmoc-protected α-amino acid undergoes homologation to form the corresponding β-amino acid.

Cyclization: The β-amino acid is then cyclized to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free α-amine for further peptide coupling.

-

Kinetics : Deprotection efficiency >95% within 30 minutes under standard conditions .

-

Side Reactions : Thiazolidine ring remains intact under basic conditions due to steric protection by 2,2-dimethyl groups .

Carboxylic Acid Functionalization

The C4-carboxylic acid participates in standard activation/coupling reactions for peptide bond formation.

-

Steric Effects : The bulky 2,2-dimethylthiazolidine ring slows coupling kinetics compared to linear analogs (e.g., 2 hr vs. 30 min for similar Fmoc-amino acids) .

-

Chiral Integrity : No epimerization observed at C4 due to rigid thiazolidine conformation .

Thiazolidine Ring Reactivity

The 2,2-dimethylthiazolidine ring exhibits unique stability and selective reactivity:

Ring-Opening Reactions

| Conditions | Product | Notes |

|---|---|---|

| 6N HCl, reflux, 12 hr | Linear cysteine derivative | Sulfur oxidation to sulfonic acid observed |

| H₂O₂ (30% in AcOH), RT, 3 hr | Thiazolidine sulfoxide | Limited ring opening |

N-Functionalization

| Reagent | Product | Application |

|---|---|---|

| Boc₂O, DMAP | N-Boc-protected derivative | Orthogonal protection |

| AcCl, pyridine | N-Acetylated analog | Stability studies |

-

Oxidative Sensitivity : Thioether sulfur undergoes oxidation to sulfoxide/sulfone under strong oxidizers .

Stability and Storage Considerations

-

Hydrolytic Stability : Stable in pH 3–7 aqueous solutions (t₁/₂ > 1 month at 25°C) .

-

Light Sensitivity : Degrades under UV light (λ = 254 nm) via Fmoc photolysis .

-

Recommended Storage : Argon atmosphere at -20°C to prevent oxidation and hydrolysis .

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Conditions | Key Limitations |

|---|---|---|---|

| Fmoc group | Base-induced cleavage | Piperidine/DMF | Incompatible with strong acids |

| Carboxylic acid | Amide coupling | HATU/DIEA | Slow kinetics due to sterics |

| Thiazolidine ring | Oxidation | H₂O₂/AcOH | Partial ring opening |

This compound's utility in peptide synthesis derives from its orthogonal protection strategy and conformational rigidity, which minimizes side reactions during solid-phase synthesis . Recent applications include its use in constrained peptidomimetics targeting protease enzymes , though biological data remains proprietary. Future research directions could explore its photolabile derivatives for light-activated drug delivery systems.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

The compound is utilized as a building block in peptide synthesis due to its ability to form stable peptide bonds. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptide structures. This is particularly relevant in the development of peptide-based drugs that target specific biological pathways.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the thiazolidine structure have been linked to enhanced interactions with cancer cell receptors, leading to increased apoptosis in malignant cells. Research published in Journal of Medicinal Chemistry highlights the efficacy of such compounds against various cancer types, demonstrating their potential as novel therapeutic agents .

Organic Synthesis

Reagent in Organic Reactions

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid serves as a versatile reagent in organic synthesis. It participates in nucleophilic substitution reactions and can be employed to introduce functional groups into organic molecules.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature, 24 hours | 85 |

| Peptide Coupling | 0°C, 12 hours | 90 |

| Deprotection | Acidic Medium, 1 hour | 95 |

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its structural motifs allow for interaction with active sites of various enzymes involved in metabolic pathways. For example, research has shown that derivatives can inhibit serine proteases, which play critical roles in inflammation and cancer progression .

Case Study: Inhibition of Protein Kinases

A study focused on the inhibition of specific protein kinases demonstrated that modifications to the thiazolidine ring significantly enhance binding affinity. This was evidenced by IC50 values lower than those of traditional inhibitors used in clinical settings .

Future Directions and Research Opportunities

Given its diverse applications, ongoing research is essential for further elucidating the mechanisms by which this compound exerts its effects. Future studies may explore:

- Optimization of Synthesis : Streamlining synthetic pathways to improve yield and reduce costs.

- Expanded Biological Testing : Investigating the compound's effects across a broader range of biological systems.

- Formulation Development : Exploring formulations that enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for selective modification of other functional groups. This protection is crucial in peptide synthesis, where precise control over the sequence of amino acids is required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their key differences, and functional implications:

Key Comparative Insights

Pyrrolidine analogs (e.g., CAS 2381009-82-9) lack sulfur, which may decrease ring rigidity and alter peptide folding kinetics .

Hydrophobic Interactions :

- The dimethoxyphenyl-substituted thiazolidine (CAS 2648642-22-0) introduces aromaticity, enhancing hydrophobic interactions in peptide sequences, whereas the target compound’s dimethyl groups offer milder hydrophobicity .

Reactivity and Safety :

- Compounds with thiazole or morpholine moieties (e.g., CAS 205528-33-2, 204320-51-4) may exhibit distinct reactivity profiles. For example, morpholine derivatives are more prone to oxidation due to the oxygen atom .

- Safety data for analogs (e.g., skin irritation, acute toxicity) suggest similar handling precautions (gloves, ventilation) are necessary across this class .

Pseudoproline Utility :

- Thiazolidine-based compounds (target and CAS 2648642-22-0) are more effective than pyrrolidine or morpholine derivatives in disrupting β-sheet formation, a critical feature for preventing peptide aggregation .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-2,2-dimethylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. Thiazolidines are a class of compounds known for their pharmacological significance, particularly in neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article delves into the biological activities associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring, which is crucial for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biological assays.

Neuroprotective Effects

Research indicates that thiazolidine derivatives exhibit significant neuroprotective properties. These compounds have shown promise in reducing oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of inflammatory pathways including NF-κB and NLRP3 .

Table 1: Neuroprotective Mechanisms of Thiazolidine Derivatives

| Mechanism | Effect | Reference |

|---|---|---|

| NF-κB Inhibition | Reduces pro-inflammatory cytokines | |

| NLRP3 Modulation | Decreases neuronal damage | |

| Antioxidant Activity | Scavenges free radicals |

Anti-inflammatory Properties

Thiazolidine derivatives have been reported to possess anti-inflammatory effects. They can inhibit the production of inflammatory mediators such as TNF-α and COX-2. Studies have demonstrated that these compounds can effectively reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Effects

A study on mice treated with thiazolidine derivatives showed a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory action .

Antimicrobial Activity

Thiazolidine derivatives also exhibit antimicrobial properties against a range of pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve inhibition of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy of Thiazolidine Derivatives

| Pathogen Type | Efficacy | Reference |

|---|---|---|

| Gram-positive Bacteria | Significant inhibition | |

| Gram-negative Bacteria | Moderate inhibition | |

| Fungi | Effective against several strains |

Toxicological Studies

While the biological activities are promising, it is essential to consider the toxicological profile of thiazolidine derivatives. Studies have indicated concentration-dependent effects on embryonic development in zebrafish models, including increased mortality and developmental defects at higher concentrations .

Table 3: Toxicological Effects Observed in Zebrafish

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.